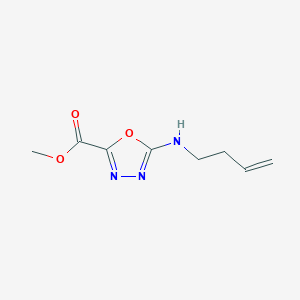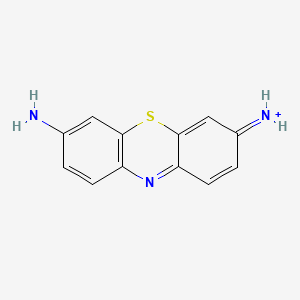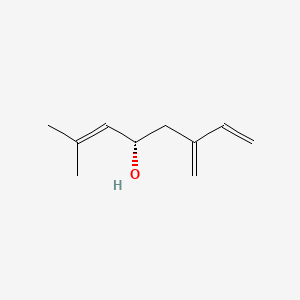![molecular formula C24H25N7 B1210557 1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine is a member of piperazines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of arylpiperazine derivatives, including "1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine," involves several key steps that contribute to their complex structure and potential biological activity. These compounds are synthesized through reactions that often involve N-dealkylation, a process critical for the formation of 1-aryl-piperazines, which are known for their variety of receptor-related effects, particularly on serotonin receptors. This synthetic pathway allows for the exploration of various pharmacological effects and potential therapeutic applications of these compounds in treating conditions such as depression, psychosis, or anxiety (Caccia, 2007).
Pharmacological Activities
Arylpiperazine derivatives have been studied for their potential roles in modulating neurotransmitter receptors, especially dopamine receptors. Research indicates that modifications in the arylalkyl substituents of these compounds can significantly impact their potency and selectivity towards D2-like receptors. This suggests that "1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine" could have implications in the development of antipsychotic agents, highlighting the importance of its structural features in medicinal chemistry (Sikazwe et al., 2009).
Potential Therapeutic Applications
The exploration of arylpiperazine derivatives extends to their potential therapeutic applications beyond the central nervous system. For instance, these compounds have shown promise in antimicrobial and antituberculosis therapy. Piperazine derivatives have been identified as key scaffolds in developing potent anti-mycobacterial agents, suggesting that compounds like "1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine" could contribute to the fight against tuberculosis, including multidrug-resistant and extremely drug-resistant strains (Girase et al., 2020).
properties
Product Name |
1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine |
|---|---|
Molecular Formula |
C24H25N7 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[(1-benzyltetrazol-5-yl)-pyridin-3-ylmethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H25N7/c1-3-8-20(9-4-1)19-31-24(26-27-28-31)23(21-10-7-13-25-18-21)30-16-14-29(15-17-30)22-11-5-2-6-12-22/h1-13,18,23H,14-17,19H2 |
InChI Key |
LNWCSHCCFJYCEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CN=CC=C3)C4=NN=NN4CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CN=CC=C3)C4=NN=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



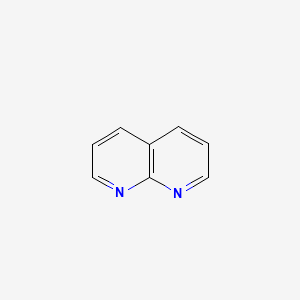
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
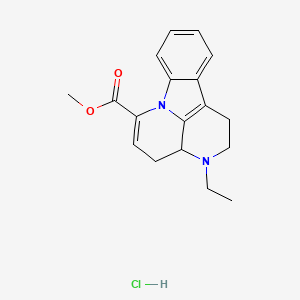
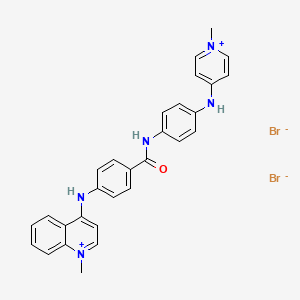
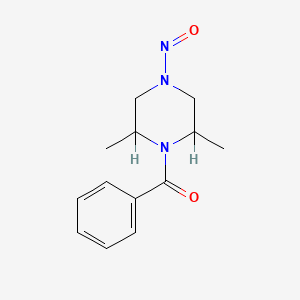

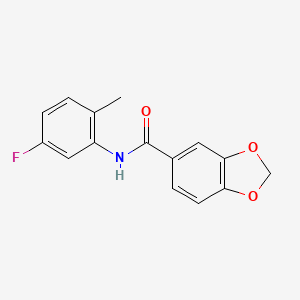

![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)

